molecular formula C36H27NOP2 B122200 4,6-Bis(diphenylphosphino)phenoxazine CAS No. 261733-18-0

4,6-Bis(diphenylphosphino)phenoxazine

Cat. No.: B122200
CAS No.: 261733-18-0
M. Wt: 551.6 g/mol
InChI Key: HSWZLYXRAOXOLL-UHFFFAOYSA-N
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Description

4,6-Bis(diphenylphosphino)phenoxazine is an organic compound with the molecular formula C36H27NOP2. It is a chelating bisphosphine ligand known for its large bite angle, which makes it highly effective in various catalytic processes. The compound is typically used in the preparation of metal complexes, which are essential in numerous chemical reactions and industrial applications .

Mechanism of Action

Target of Action

4,6-Bis(diphenylphosphino)phenoxazine, also known as 4,6-Bis(diphenylphosphino)-10H-phenoxazine, is a unique chelating bisphosphine compound . It primarily targets transition metals, forming complexes that are used in various organic synthesis reactions and in the preparation of catalysts .

Mode of Action

The compound interacts with its targets (transition metals) through coordination chemistry . The two phosphine groups in the molecule can form coordinate bonds with transition metals, resulting in the formation of metal complexes . These complexes can then participate in various chemical reactions, acting as catalysts to facilitate the reactions .

Biochemical Pathways

As a catalyst, it can influence the rate and selectivity of these reactions, thereby affecting the overall biochemical pathway .

Pharmacokinetics

As a biochemical reagent, its bioavailability would largely depend on the specific experimental or application context .

Result of Action

The primary result of the action of this compound is the formation of metal complexes that can act as catalysts . These catalysts can facilitate various organic synthesis reactions, leading to the production of desired organic compounds . Additionally, due to its unique molecular structure, the compound is also widely used as a fluorescent probe in biochemical and materials science research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific details are not available in the search results, factors such as temperature, pH, and the presence of other chemicals (e.g., the specific transition metal for complex formation) would likely play significant roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(diphenylphosphino)phenoxazine typically involves the reaction of phenoxazine with diphenylphosphine. The process is carried out under inert gas conditions to prevent oxidation and degradation of the reactants and products. The reaction is usually performed in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(diphenylphosphino)phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(diphenylphosphino)phenoxazine is unique due to its large bite angle, which provides high levels of linear-to-branched selectivity in catalytic processes. This property makes it highly effective in reactions such as hydroformylation and cross-coupling, where selectivity is crucial .

Properties

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWZLYXRAOXOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27NOP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390703
Record name 4,6-Bis(diphenylphosphino)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261733-18-0
Record name 4,6-Bis(diphenylphosphino)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Bis(diphenylphosphino)-10H-phenoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural feature of 4,6-bis(diphenylphosphino)phenoxazine (Nixantphos) relevant to its applications?

A1: The most crucial structural feature of Nixantphos is the intramolecular distance between its two phosphorus atoms (P⋯P distance), which typically ranges from 4.1453 to 4.263 Å, as observed in various crystallographic studies. [, , ] This distance plays a significant role in its coordination chemistry and catalytic activity.

Q2: How does the structure of Nixantphos influence its coordination behavior with metals?

A2: The P⋯P distance in Nixantphos allows it to act as a wide-bite ligand, meaning it can chelate to metal centers with a larger than usual bite angle. This property is particularly important for its use in catalytic reactions, where the geometry of the metal center can significantly impact activity and selectivity. [, , ]

Q3: What type of catalytic reactions has Nixantphos been successfully employed in?

A3: Nixantphos, often complexed with rhodium, has demonstrated efficacy as a ligand in hydroformylation reactions, enabling the conversion of alkenes into aldehydes. [] It has also been incorporated into heteroleptic Cu(I) photosensitizers, showing promise for applications in solar fuels production. []

Q4: How does modification of the Nixantphos structure affect its properties and applications?

A4: Introducing substituents to the Nixantphos core can significantly alter its properties. For instance, incorporating a tert-butyldimethylsilyl group leads to a slightly shorter P⋯P distance (4.1453 Å) compared to the parent compound. [] This modification can impact the coordination geometry and catalytic activity of the resulting metal complexes.

Q5: Can you elaborate on the role of Nixantphos in Cu(I) photosensitizers for solar fuel production?

A5: In these systems, Nixantphos acts as a redox-active diphosphine ligand within a heteroleptic Cu(I) complex. [] Upon visible light excitation, the complex undergoes a metal-to-ligand charge transfer (MLCT) process, generating an excited state capable of engaging in electron transfer reactions. This property makes Nixantphos-containing Cu(I) complexes promising candidates for facilitating light-driven chemical transformations relevant to solar fuel production.

Q6: Beyond catalysis, are there other areas where Nixantphos demonstrates unique properties?

A6: Yes, Nixantphos-based gold(I) complexes have shown interesting luminescent properties, exhibiting sensitivity to various stimuli like anions, solvents, temperature, and mechanical force. [] This responsiveness arises from the interplay between the gold(I) centers, the Nixantphos ligands, and the counterions within the complex. These findings highlight the potential of Nixantphos-containing compounds in developing new sensory materials.

Q7: What analytical techniques are typically employed to characterize Nixantphos and its derivatives?

A7: Common characterization techniques include single-crystal X-ray diffraction for structural determination, nuclear magnetic resonance (NMR) spectroscopy (particularly 31P NMR) for studying the coordination environment around the phosphorus atoms, and UV-Vis spectroscopy to investigate their light-absorbing properties. [, , ] Additionally, DFT calculations are often employed to complement experimental findings and provide insights into electronic structures and properties. []

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